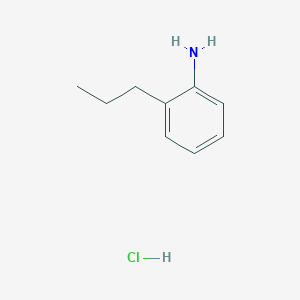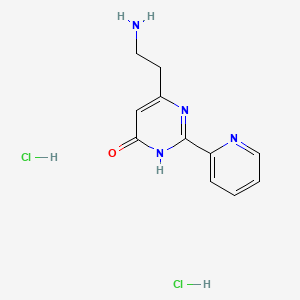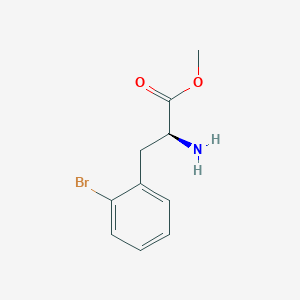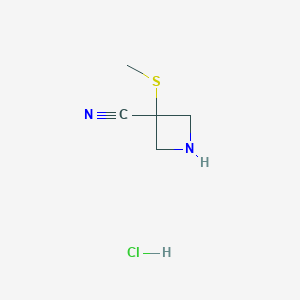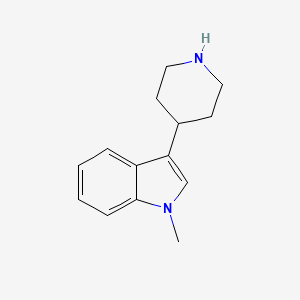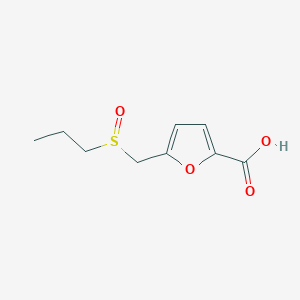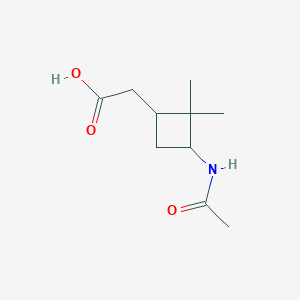
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid is a complex organic compound with the molecular formula C10H17NO3 It features a cyclobutyl ring substituted with an acetamido group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to enhance efficiency and reduce waste. The choice of solvents, temperature, and pressure conditions are critical factors in achieving consistent quality in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity. These interactions can modulate biological pathways and lead to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3-Dimethylcyclobutyl)acetic acid: Lacks the acetamido group, resulting in different reactivity and applications.
2-(3-Hydroxy-2,2-dimethylcyclobutyl)acetic acid: Contains a hydroxyl group instead of an acetamido group, leading to distinct chemical properties.
Uniqueness
2-(3-Acetamido-2,2-dimethylcyclobutyl)acetic acid is unique due to the presence of both the acetamido and carboxylic acid groups, which confer specific reactivity and potential for diverse applications. Its cyclobutyl ring structure also contributes to its distinct chemical behavior .
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
2-(3-acetamido-2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c1-6(12)11-8-4-7(5-9(13)14)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
NYJHZSSTSXTTGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CC(C1(C)C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



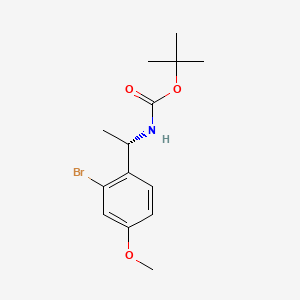
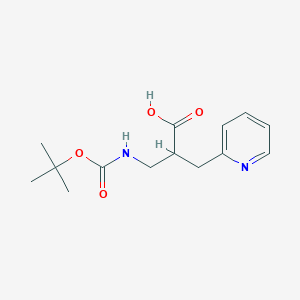

![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)


